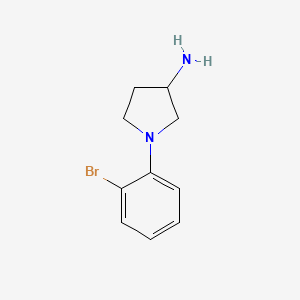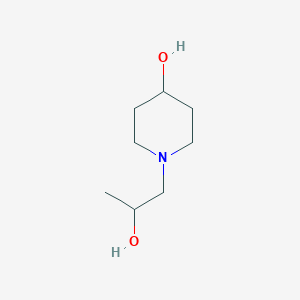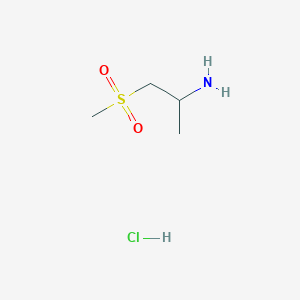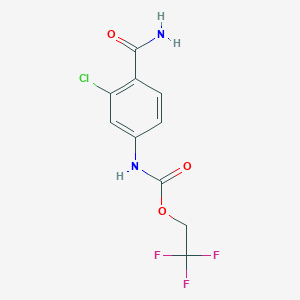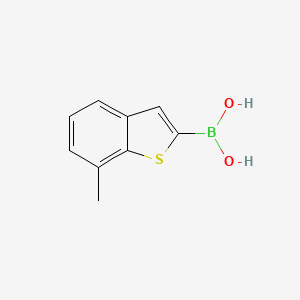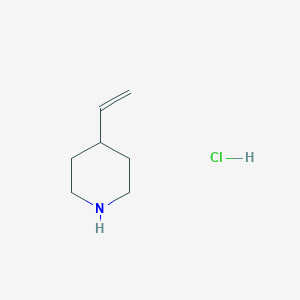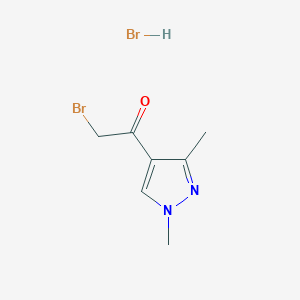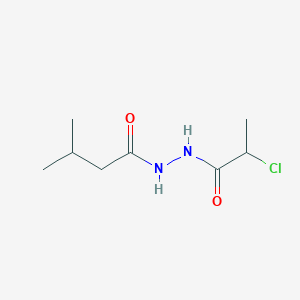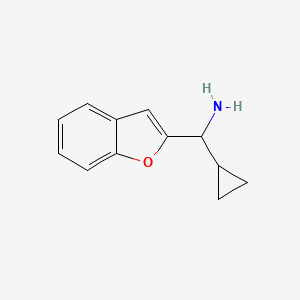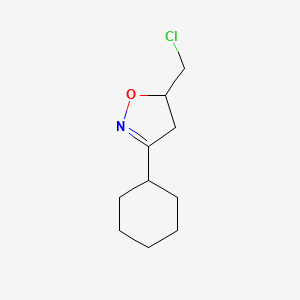![molecular formula C10H9BrClIN2O B1527997 4-Bromo-2-(tert-butyl)-7-chloro-6-iodo-oxazolo[4,5-c]pyridine CAS No. 1305324-59-7](/img/structure/B1527997.png)
4-Bromo-2-(tert-butyl)-7-chloro-6-iodo-oxazolo[4,5-c]pyridine
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine is a heterocyclic compound that features a unique combination of bromine, chlorine, iodine, and tert-butyl groups attached to an oxazolo[4,5-C]pyridine core
Applications De Recherche Scientifique
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with biological activity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into materials with specific electronic or optical properties for use in advanced technologies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and the tert-butyl group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific molecular targets, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-C]pyridine-7-carboxylic acid
- 2-(tert-Butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-C]pyridine
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-C]pyridin-7-yl)carbamate
Uniqueness
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine is unique due to the presence of three different halogen atoms (bromine, chlorine, iodine) and a tert-butyl group on the oxazolo[4,5-C]pyridine core. This unique combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
4-bromo-2-tert-butyl-7-chloro-6-iodo-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClIN2O/c1-10(2,3)9-14-5-6(16-9)4(12)8(13)15-7(5)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWCCBWRZODRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154671 | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-59-7 | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


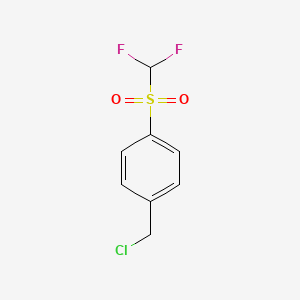
![1-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1527916.png)
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)
